YKL-06-061

Description

Properties

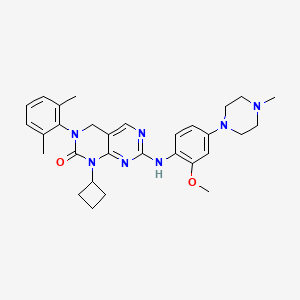

IUPAC Name |

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBAXIVNAHMIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YKL-06-061: A Technical Guide to its Mechanism of Action as a Salt-Inducible Kinase (SIK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action for YKL-06-061, a potent, second-generation, and selective small-molecule inhibitor of salt-inducible kinases (SIKs). It details the core signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function across various therapeutic areas, including dermatology, oncology, and neurology.

Core Mechanism of Action: Inhibition of SIK Kinase Family

This compound functions as a potent and selective inhibitor of the salt-inducible kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes. The primary mechanism of this compound involves its direct binding to the ATP-binding pocket of SIKs, which prevents the phosphorylation of downstream targets. This inhibition leads to the activation of CREB-regulated transcription co-activators (CRTCs), which can then translocate to the nucleus and co-activate transcription factors like CREB (cAMP response element-binding protein). A significant downstream effect of this pathway is the enhanced expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[4][5]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the three SIK isoforms.

| Kinase Target | IC50 (nM) | Source |

| SIK1 | 6.56 | [1][2][3] |

| SIK2 | 1.77 | [1][2][3] |

| SIK3 | 20.5 | [1][2][3] |

Table 2: Selectivity Profile against Other Kinases

This compound demonstrates high selectivity for SIKs. However, it does exhibit inhibitory activity against a few other kinases at higher concentrations.[2][4]

| Off-Target Kinase | IC50 (nM) | Source |

| FRK | 1.1 | [2] |

| CSF1R | 9.66 | [2] |

| p38α | 10.1 | [2] |

| TNK2 | 10.5 | [2] |

| p38β | 9.64 | [2] |

| EphB1 | 16.4 | [2] |

| BRK | 24.1 | [2] |

| Src | 58.8 | [2] |

| PDGFRβ | 103 | [2] |

| NLK | 132 | [2] |

| KIT | 153 | [2] |

Table 3: Cellular Activity and In Vivo Dosage

This table presents the concentrations and dosages of this compound used in key cellular and in vivo experiments.

| Application | Cell Line / Model | Concentration / Dosage | Observed Effect | Source |

| MITF mRNA Expression | UACC62 & UACC257 Melanoma | 0-16 µM | Dose-dependent increase in MITF mRNA.[1][4] | [1][4] |

| Skin Pigmentation | Human Breast Skin Explants | 37.5 mM (topical) | Induced significant pigmentation after 8 days.[2][4] | [2][4] |

| Anti-seizure Activity | PTZ-induced Mouse Model | 20 mg/kg | Decreased seizure severity and neuronal overactivity.[2][6] | [2][6] |

| Anti-tumor Effect | Pancreatic Cancer Xenograft | Not Specified | Reduced growth of xenografts in nude mice. | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of SIK1, SIK2, and SIK3 activity.

-

Methodology: Enzymatic assays are performed using recombinant human SIK isoforms. The kinase activity is typically measured by quantifying the phosphorylation of a specific peptide substrate, often using a luminescence-based or fluorescence-based detection method.

-

Procedure:

-

A reaction mixture is prepared containing the SIK enzyme, a suitable buffer, ATP, and a specific peptide substrate.

-

This compound is added at various concentrations (typically a serial dilution).

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

KinomeScan™ Profiling (Selectivity Screening)

-

Objective: To assess the selectivity of this compound by screening it against a large panel of human kinases.

-

Methodology: The KinomeScan™ platform (DiscoverX) utilizes a proprietary active site-directed competition binding assay.

-

Procedure:

-

This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of 468 human kinases.[4]

-

The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.

-

The results are reported as a percentage of the DMSO control, where lower numbers indicate stronger binding and potential inhibition.[4]

-

Cell-Based MITF mRNA Expression Assay

-

Objective: To measure the effect of this compound on the transcription of the MITF gene in human melanoma cells.

-

Methodology: Quantitative reverse transcription PCR (qRT-PCR) is used to quantify MITF mRNA levels.

-

Procedure:

-

Human melanoma cell lines (e.g., UACC62, UACC257) are cultured under standard conditions.[1]

-

Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).[1][4]

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using primers specific for the MITF gene and a reference housekeeping gene (e.g., GAPDH) for normalization.

-

The relative change in MITF mRNA expression is calculated using the ΔΔCt method.

-

Therapeutic Applications and Associated Mechanisms

The inhibition of SIKs by this compound has demonstrated potential therapeutic effects in several distinct areas.

Dermatology: UV-Independent Skin Pigmentation

In the context of dermatology, this compound induces skin pigmentation independent of UV radiation.[4][5]

-

Mechanism: By inhibiting SIKs in melanocytes, this compound leads to a dose-dependent increase in MITF expression.[1][] MITF, in turn, upregulates the expression of tyrosinase and other enzymes essential for melanin synthesis. This results in the production and transfer of melanin to keratinocytes, causing visible skin darkening.[4][5] This approach could offer a new strategy for photoprotection and treating pigmentation disorders.

Oncology: Anti-Tumor Effects in Pancreatic Cancer

Recent studies have highlighted the anti-cancer properties of this compound in pancreatic cancer models.[7]

-

Mechanism: Transcriptome analysis revealed that this compound influences genes related to c-Myc and SIK1 signaling.[7] The compound induces cell cycle arrest at the G1/S phase by downregulating the protein levels of c-Myc, CDK4, and cyclin D1.[7] Furthermore, it inhibits metastasis, a process linked to the upregulation of SIK1.[7]

Neurology: Anti-Seizure Activity

This compound has shown efficacy in preclinical models of epilepsy.[2][6]

-

Mechanism: In a pentylenetetrazole (PTZ)-induced seizure model in mice, this compound treatment decreased seizure activity.[2][6] The proposed mechanism involves the prevention of neuronal overactivity by reducing the expression of immediate early genes (IEGs) such as c-fos and Egr-1 in the hippocampus and prefrontal cortex.[6] This suggests that targeting the SIK1 pathway may represent a novel therapeutic strategy for managing epilepsy.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. a-uv-independent-topical-small-molecule-approach-for-melanin-production-in-human-skin - Ask this paper | Bohrium [bohrium.com]

- 6. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

YKL-06-061 SIK Inhibitor: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-061 is a potent, second-generation, selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] The SIK family, comprising SIK1, SIK2, and SIK3, plays a crucial role in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[3][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been extensively characterized against the human kinome. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against SIK family members and a panel of off-target kinases.

Table 1: Potency against SIK Isoforms

| Kinase | IC50 (nM) |

| SIK1 | 6.56[1][2][5][6] |

| SIK2 | 1.77[1][5][6] |

| SIK3 | 20.5[1][7][5][6] |

Table 2: Off-Target Kinase Selectivity Profile

This compound was profiled at a concentration of 1 µM against a panel of 468 kinases using the KinomeScan® platform.[8] The following table lists the kinases that were significantly inhibited.

| Kinase | IC50 (nM) |

| FRK | 1.1[7][8] |

| CSF1R | 9.66[7] |

| p38α (MAPK14) | 10.1[7] |

| p38β (MAPK11) | 9.64[7] |

| TNK2 | 10.5[7] |

| EphB1 | 16.4[7] |

| BRK (PTK6) | 24.1[7] |

| Src | 58.8[7] |

| PDGFRβ | 103[7] |

| NLK | 132[7] |

| KIT | 153[7] |

Experimental Protocols

The determination of the kinase inhibitor selectivity profile of this compound involved biochemical assays to measure its inhibitory activity against a wide range of kinases. A common and comprehensive method employed is the KinomeScan® assay, a binding-based competition assay.

KinomeScan® Assay Principle:

This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and higher inhibitory potential.

General Experimental Workflow:

-

Kinase Preparation: A panel of human kinases is expressed, purified, and tagged (e.g., with a DNA label for qPCR detection).

-

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Assay: The test compound (this compound) is incubated with the kinase and the immobilized ligand.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the solid support is quantified. The results are typically expressed as a percentage of the DMSO control (percent of control or POC).

-

IC50 Determination: For hits identified in the initial screen, dose-response curves are generated by testing a range of compound concentrations to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Salt-Inducible Kinase (SIK) signaling pathway. SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription co-activators) and class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention. Inhibition of SIKs by compounds like this compound allows CRTCs and HDACs to translocate to the nucleus and activate gene expression.

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the general workflow for determining the selectivity profile of a kinase inhibitor using a competition binding assay like KinomeScan®.

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]

- 3. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | SIK | AMPK | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The SIK Inhibitor YKL-06-061 and its Effect on MITF Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the mechanism of action of YKL-06-061, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor, with a specific focus on its effect on Microphthalmia-associated transcription factor (MITF) expression. This compound has been demonstrated to upregulate MITF expression in melanoma cells, a key regulator of melanocyte development and pigmentation. This whitepaper will detail the underlying signaling pathway, present available quantitative data, and provide comprehensive experimental protocols relevant to the study of this compound and its impact on MITF.

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator in the development and survival of melanocytes, the pigment-producing cells of the skin.[1] In the context of melanoma, a malignant tumor of melanocytes, the role of MITF is complex, as it has been implicated in both tumor progression and differentiation. The regulation of MITF expression is therefore a critical area of research for the development of novel therapeutic strategies for melanoma and other pigmentation disorders.

Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and are known to be negative regulators of the transcription of several genes, including MITF. This compound is a small molecule inhibitor that potently and selectively targets SIKs. By inhibiting SIK activity, this compound effectively removes a key brake on MITF expression, leading to its upregulation.

This technical guide will explore the molecular cascade initiated by this compound, from SIK inhibition to the transcriptional activation of the MITF gene, providing a valuable resource for researchers in oncology, dermatology, and drug development.

Mechanism of Action: The SIK-CRTC-CREB-MITF Signaling Pathway

The primary mechanism by which this compound upregulates MITF expression is through the inhibition of the Salt-Inducible Kinase (SIK) family. This initiates a signaling cascade involving CREB-regulated transcription coactivators (CRTCs) and the cAMP response element-binding protein (CREB).

In the basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Upon inhibition of SIKs by this compound, CRTCs are dephosphorylated and translocate to the nucleus. In the nucleus, CRTCs act as co-activators for the transcription factor CREB. The activated CREB-CRTC complex then binds to the cAMP response element (CRE) in the promoter region of the MITF gene, thereby driving its transcription and subsequent protein expression.

Quantitative Data on this compound's Effect on MITF Expression

This compound has been shown to induce a dose-dependent increase in MITF mRNA expression in human melanoma cell lines. The following table summarizes the available quantitative data.

| Cell Line | Compound | Concentration (µM) | Incubation Time | Fold Change in MITF mRNA (relative to control) |

| UACC62 | This compound | 0 - 4 | 3 hours | Dose-dependent increase |

| UACC257 | This compound | 0 - 16 | 3 hours | Dose-dependent increase |

Note: Specific fold-change values from the primary literature are not publicly available at this time. The data indicates a clear trend of increased expression with higher concentrations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on MITF expression.

Cell Culture of Human Melanoma Cell Lines (UACC62 and UACC257)

Materials:

-

UACC62 or UACC257 human melanoma cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.

-

Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.

-

Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experiments.

Treatment with this compound

-

Seeding: Seed UACC62 or UACC257 cells in appropriate culture plates (e.g., 6-well plates for RNA and protein extraction) at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 4 µM for UACC62; 0, 2, 4, 8, 16 µM for UACC257).

-

Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the cells for the desired time period (e.g., 3 hours for mRNA analysis).

Quantitative Real-Time PCR (qRT-PCR) for MITF mRNA Expression

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for human MITF and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

RNA Extraction: Following treatment with this compound, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

-

cDNA Synthesis: Quantify the extracted RNA using a spectrophotometer. Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

qRT-PCR: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for MITF and the housekeeping gene. Perform the qPCR reaction using a real-time PCR detection system.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MITF mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Western Blotting for MITF Protein Expression

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MITF

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against MITF overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Conclusion

This compound represents a valuable research tool for investigating the role of SIKs and the regulation of MITF expression. Its ability to potently and selectively inhibit SIKs provides a clear mechanism for the observed upregulation of MITF in melanoma cells. The experimental protocols detailed in this whitepaper offer a robust framework for researchers to further explore the therapeutic potential of targeting the SIK-MITF axis in melanoma and other relevant diseases. Further quantitative studies are warranted to precisely define the dose-response relationship and the temporal dynamics of this compound's effect on MITF expression at both the mRNA and protein levels.

References

The Role of YKL-06-061 in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of Salt-Inducible Kinases (SIKs), with profound implications for the stimulation of melanogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its evaluation. By targeting SIKs, this compound effectively upregulates the master regulator of melanocyte development and pigmentation, Microphthalmia-associated Transcription Factor (MITF), leading to increased melanin production. This document summarizes the current understanding of this compound, presenting quantitative data, experimental methodologies, and visual representations of its biological activity to support further research and development in the field of dermatology and cosmetology.

Introduction

Melanogenesis, the process of melanin synthesis, is a critical physiological mechanism for photoprotection against ultraviolet (UV) radiation. Dysregulation of this process can lead to various pigmentation disorders. This compound has emerged as a significant research compound due to its ability to induce melanin production independently of UV exposure. It functions by inhibiting the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which are key regulators of melanogenesis.

Mechanism of Action: SIK Inhibition and MITF Upregulation

The primary mechanism by which this compound promotes melanogenesis is through the inhibition of SIKs, particularly SIK1, SIK2, and SIK3. SIKs normally phosphorylate and inactivate CREB-Regulated Transcription Coactivators (CRTCs), preventing their nuclear translocation and coactivation of CREB (cAMP response element-binding protein). By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear entry of CRTCs, which then bind to CREB and enhance the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene. MITF is the master transcriptional regulator of melanocyte differentiation, survival, and function. Increased MITF expression leads to the upregulation of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT), the key enzymes in the melanin synthesis pathway. Furthermore, this compound has been shown to increase the expression of TRPM1 (Melastatin), another MITF target gene.[1]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| SIK1 | 6.56 |

| SIK2 | 1.77 |

| SIK3 | 20.5 |

Data sourced from commercially available information.[2][3]

Table 2: Kinome Scan Selectivity Profile of this compound

A kinome scan of this compound against a panel of 468 kinases at a concentration of 1 µM revealed high selectivity for SIKs. However, some off-target activity was observed.

| Off-Target Kinase | IC50 (nM) |

| FRK | 1.1 |

| CSF1R | 9.66 |

| p38α | 10.1 |

| TNK2 | 10.5 |

| p38β | 9.64 |

| EphB1 | 16.4 |

| BRK | 24.1 |

| Src | 58.8 |

| PDGFRβ | 103 |

| NLK | 132 |

| KIT | 153 |

Data sourced from commercially available information.[1]

Table 3: Effect of this compound on Gene Expression in Melanoma Cell Lines

Treatment of human melanoma cell lines with this compound for 3 hours resulted in a dose-dependent increase in MITF mRNA expression.[2]

| Cell Line | Concentration Range | Outcome |

| UACC62 | 0-4 µM | Dose-dependent increase in MITF mRNA |

| UACC257 | 0-16 µM | Dose-dependent increase in MITF mRNA |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in melanogenesis.

In Vitro SIK2 Kinase Activity Assay (Caliper Mobility Shift Assay)

This assay measures the ability of this compound to inhibit the enzymatic activity of SIK2.

-

Principle: A microfluidic-based assay that measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are separated by electrophoresis based on their different charge-to-mass ratios.

-

Materials:

-

Recombinant human SIK2 enzyme

-

Fluorescently labeled peptide substrate (e.g., HDAC5tide or Sakamototide)[4]

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 10 mM MgCl₂, 0.5 mM EGTA)[5]

-

This compound (dissolved in DMSO)

-

Stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA)[5]

-

Caliper Life Sciences LabChip® EZ Reader or similar instrument

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in kinase reaction buffer.

-

In a microplate, add the diluted this compound or DMSO (vehicle control).

-

Add the SIK2 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., at a concentration close to the Km for ATP, which for SIK2 is approximately 90 µM).[4][5]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Analyze the samples on the Caliper instrument to separate and quantify the substrate and product peaks.

-

Calculate the percentage of substrate conversion and determine the IC50 value for this compound.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of MITF, TRPM1, and a reference gene (RPL11) in cultured cells treated with this compound.

-

Materials:

-

Cultured human melanocytes or melanoma cells

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument (e.g., Applied Biosystems 7500 Fast Real-Time PCR System)

-

Gene-specific primers (see Table 4)

-

Table 4: Human Primer Sequences for RT-qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| MITF | GGCTTGATGGATCCTGCTTTGC | GAAGGTTGGCTGGACAGGAGTT |

| TRPM1 | TGGACCTCAAGAACTTCATCC | AGGTCGTCCTCATAGTCCTTG |

| RPL11 | GCCAAGGAGATGAAGATTCAG | GAAGTTGTAGGCTGGAGTCTG |

Note: Primer sequences are examples and should be validated for specificity and efficiency.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 3 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers.

-

Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene (RPL11).

-

Human Skin Explant Culture and Topical Treatment

This ex vivo model assesses the effect of topically applied this compound on melanogenesis in human skin.

-

Materials:

-

Freshly obtained human skin from elective surgery

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin/streptomycin, and hydrocortisone)

-

Cell culture inserts

-

This compound solution (e.g., 37.5 mM in 70% ethanol and 30% propylene glycol)[1]

-

Vehicle control (70% ethanol, 30% propylene glycol)[1]

-

-

Procedure:

-

Prepare full-thickness human skin explants (e.g., 8 mm biopsies).

-

Place the explants on cell culture inserts at the air-liquid interface in a 6-well plate containing culture medium.

-

Topically apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto the epidermal surface daily for a specified period (e.g., 8 days).[1]

-

Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.

-

At the end of the treatment period, harvest the skin explants for further analysis (e.g., Fontana-Masson staining).

-

Fontana-Masson Staining for Melanin Detection

This histochemical stain is used to visualize melanin in tissue sections.

-

Principle: Melanin has the ability to reduce an ammoniacal silver nitrate solution to metallic silver, which appears as black deposits.

-

Materials:

-

Formalin-fixed, paraffin-embedded skin sections

-

Ammoniacal silver solution (freshly prepared by adding concentrated ammonium hydroxide to a 10% silver nitrate solution until the precipitate dissolves)

-

0.1% Gold chloride solution

-

5% Sodium thiosulfate solution

-

Nuclear Fast Red counterstain

-

-

Procedure:

-

Deparaffinize and rehydrate the skin sections.

-

Incubate the sections in the ammoniacal silver solution in the dark at 60°C for 30-60 minutes.

-

Rinse thoroughly in distilled water.

-

Tone the sections in 0.1% gold chloride solution for 10 minutes.

-

Rinse in distilled water.

-

Fix in 5% sodium thiosulfate for 5 minutes.

-

Wash in running tap water.

-

Counterstain with Nuclear Fast Red.

-

Dehydrate, clear, and mount.

-

Melanin will be stained black, and nuclei will be pink/red.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating the role of a compound like this compound in melanogenesis.

Conclusion

This compound represents a promising small molecule for the induction of melanogenesis through its targeted inhibition of SIKs. The subsequent upregulation of MITF and its downstream targets provides a robust mechanism for increasing melanin synthesis. This technical guide has provided a comprehensive overview of the molecular pathways, quantitative data, and detailed experimental protocols necessary for the continued investigation of this compound. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of dermatology, pharmacology, and cosmetic science, facilitating further exploration of SIK inhibitors for the treatment of pigmentation disorders and for UV-independent skin pigmentation.

References

YKL-06-061: A Potent Pan-Inhibitor of Salt-Inducible Kinases

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of YKL-06-061, a second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs). The document details its inhibitory potency against SIK isoforms 1, 2, and 3, outlines the experimental methodologies for determining these values, and illustrates the relevant biological pathways and experimental workflows.

Inhibitory Potency of this compound

This compound demonstrates potent inhibitory activity against all three isoforms of the Salt-Inducible Kinase family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| SIK1 | 6.56 |

| SIK2 | 1.77 |

| SIK3 | 20.5 |

Data sourced from multiple chemical suppliers and research articles.[1][2][3]

SIK Signaling Pathway

Salt-Inducible Kinases are serine/threonine kinases that play a crucial role in various physiological processes by acting as key nodes in cellular signaling. The pathway diagram below illustrates the canonical SIK signaling cascade.

Caption: SIK Signaling Pathway Overview.

Experimental Protocols

The IC50 values for this compound are typically determined using in vitro biochemical kinase assays. While the exact protocol from the original publication by Mujahid et al. (2017) may vary, a representative methodology based on commonly used platforms such as the ADP-Glo™ Kinase Assay is described below.[4][5]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, and SIK3 enzymes.

-

A suitable substrate peptide (e.g., AMARA peptide).[4]

-

ATP (Adenosine triphosphate).

-

This compound (serially diluted).

-

Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent).

-

384-well assay plates.

-

Multilabel plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In a 384-well plate, add the kinase buffer, the specific SIK enzyme, and the substrate peptide.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection:

-

Add ADP-Glo™ Reagent to deplete the unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Assay Workflow

The following diagram illustrates the typical workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

Caption: In Vitro Kinase Assay Workflow.

References

An In-depth Technical Guide to the Biological Activity and Function of YKL-06-061

For Researchers, Scientists, and Drug Development Professionals

Core Summary

YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2][3][4] This compound has demonstrated significant biological activity across various research areas, including dermatology, oncology, and neuroscience. Its mechanism of action primarily revolves around the inhibition of SIKs, which in turn modulates the activity of downstream transcription factors and signaling pathways. This guide provides a comprehensive overview of the biological activity, function, and underlying mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Kinase Inhibitory Profile

This compound exhibits high potency against all three SIK isoforms, with a particularly strong affinity for SIK2.[1][2] Its selectivity has been profiled against a large panel of human kinases, revealing a high degree of specificity for the SIK family.

Table 1: IC50 Values of this compound against Salt-Inducible Kinases

| Kinase | IC50 (nM) |

| SIK1 | 6.56[1][2][4] |

| SIK2 | 1.77[1][4] |

| SIK3 | 20.5[1][3][4] |

Table 2: Selectivity Profile of this compound against Other Kinases

A KinomeScan across 468 human kinases at a 1 µM concentration demonstrated the high selectivity of this compound.[5] However, it does show inhibitory activity against a few other kinases, most notably Fyn-related kinase (FRK).[1][5]

| Kinase | IC50 (nM) |

| FRK | 1.1[1][4] |

| CSF1R | 9.66[4] |

| p38α | 10.1[4] |

| p38β | 9.64[4] |

| EphB1 | 16.4[4] |

| TNK2 | 10.5[4] |

| KIT | 153[4] |

| Src | 58.8[4] |

| BRK | 24.1[4] |

| PDGFRβ | 103[4] |

| NLK | 132[4] |

Biological Functions and Therapeutic Potential

Dermatology: Induction of Melanogenesis

This compound has been shown to induce skin pigmentation independently of UV radiation.[1][] This effect is mediated through the upregulation of Microphthalmia-associated transcription factor (MITF), the master regulator of pigment gene expression.[5][]

Signaling Pathway: SIK Inhibition and Melanogenesis

The inhibition of SIKs by this compound leads to the activation of CREB-regulated transcription coactivators (CRTCs). Activated CRTCs translocate to the nucleus and, together with CREB, stimulate the transcription of the MITF gene. This, in turn, drives the expression of genes involved in melanin synthesis.

Oncology: Anti-tumor Activity in Pancreatic Cancer

In pancreatic cancer models, this compound has demonstrated anti-proliferative and anti-metastatic effects.[7] The compound induces cell cycle arrest at the G1/S phase and inhibits invasion and metastasis.[7][8] These effects are linked to the downregulation of the oncoprotein c-Myc and the upregulation of SIK1.[7][8]

Signaling Pathway: Anti-Cancer Effects of this compound

This compound treatment leads to a decrease in c-Myc, CDK4, and cyclin D1 protein levels, resulting in G1 phase cell cycle arrest.[7][8] Concurrently, it inhibits metastasis by increasing SIK1 and E-cadherin levels while decreasing vimentin and ZEB-1.[7]

References

- 1. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

YKL-06-061: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-06-061 is a potent and selective second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the compound's mechanism of action, quantitative efficacy in various models, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, dermatology, and neuroscience who are interested in the therapeutic potential of SIK inhibition.

Introduction

Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic pathways, inflammatory responses, and cellular proliferation. Dysregulation of SIK activity has been implicated in the pathogenesis of several diseases, including cancer, metabolic disorders, and skin conditions. This compound was developed as a second-generation SIK inhibitor with improved potency and selectivity, emerging from a screening of a compound library.[1][2] This document outlines the journey of this compound from its initial discovery to its preclinical validation.

Discovery and Lead Optimization

The discovery of this compound was the result of a targeted effort to identify novel SIK inhibitors with therapeutic potential. The development process can be visualized as a logical workflow:

Initial screening of a diverse chemical library led to the identification of a first-generation SIK inhibitor, HG-9-91-01. Subsequent structure-activity relationship (SAR) studies focused on improving the pharmacological properties of this lead compound, culminating in the synthesis of this compound.

Quantitative Data

This compound has demonstrated potent and selective inhibition of SIKs and significant anti-proliferative activity in various cancer cell lines.

Kinase Inhibition Profile

The inhibitory activity of this compound against SIK isoforms and a panel of other kinases was determined through in vitro kinase assays.

| Kinase Target | IC50 (nM) |

| SIK1 | 6.56 [3] |

| SIK2 | 1.77 [3] |

| SIK3 | 20.5 [3] |

| FRK | 1.1 |

| CSF1R | 9.66 |

| p38α | 10.1 |

| p38β | 9.64 |

| EphB1 | 16.4 |

| TNK2 | 10.5 |

| KIT | 153 |

| Src | 58.8 |

| BRK | 24.1 |

| PDGFRβ | 103 |

| NLK | 132 |

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic | Data not available in provided search results |

| MIA PaCa-2 | Pancreatic | Data not available in provided search results |

| BxPC-3 | Pancreatic | Data not available in provided search results |

| UACC62 | Melanoma | Data not available in provided search results |

| UACC257 | Melanoma | Data not available in provided search results |

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in preclinical models of pancreatic cancer and epilepsy.

| Animal Model | Disease | Dosing Regimen | Outcome |

| Nude mice with PANC-1 xenografts | Pancreatic Cancer | Details on dosage and administration route not available in search results | Reduced tumor growth[1][2] |

| PTZ-induced seizure mouse model | Epilepsy | 20 mg/kg | Decreased seizure severity[4] |

| Human skin explants | Pigmentation | 37.5 mM, topical | Induced significant pigmentation |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of SIKs, leading to the modulation of downstream signaling pathways. Two key pathways have been elucidated: the MITF pathway in melanoma and the c-Myc pathway in pancreatic cancer.

MITF Pathway in Melanoma

In melanoma cells, inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs). In the nucleus, CRTCs associate with CREB to promote the transcription of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and pigmentation. This leads to increased expression of melanogenic genes and melanin production.

c-Myc Pathway in Pancreatic Cancer

In pancreatic cancer cells, this compound-mediated SIK inhibition leads to a decrease in the expression of the oncoprotein c-Myc.[1][2] The precise mechanism linking SIK inhibition to c-Myc downregulation is still under investigation but is thought to involve the regulation of transcription factors upstream of c-Myc. The reduction in c-Myc levels leads to cell cycle arrest at the G1/S checkpoint and a decrease in cell proliferation.

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of this compound are provided below. These protocols are based on standard methodologies and those described in the primary literature.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against a panel of kinases.

-

Methodology:

-

Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a termination buffer containing EDTA.

-

The amount of phosphorylated and unphosphorylated peptide is quantified using a microfluidic capillary electrophoresis system.

-

The percentage of kinase inhibition is calculated for each concentration of this compound.

-

IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis

-

Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins.

-

Methodology:

-

Cells are treated with this compound or vehicle control for the desired time.

-

The cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-CRTC, total CRTC, c-Myc, β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.

-

Methodology:

-

Human cancer cells (e.g., PANC-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histology or western blotting.

-

Conclusion

This compound is a promising second-generation SIK inhibitor with potent and selective activity. Its ability to modulate key signaling pathways in cancer and other diseases provides a strong rationale for its continued development. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and the broader field of SIK inhibition. Further studies are warranted to fully elucidate its clinical utility and to identify patient populations that are most likely to benefit from this targeted therapy.

References

YKL-06-061: A Second-Generation Salt-Inducible Kinase (SIK) Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of YKL-06-061, a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs). It details the molecule's mechanism of action, biochemical and cellular activity, and key experimental findings, presented in a format tailored for the scientific community.

Introduction to Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) belonging to the AMP-activated protein kinase (AMPK) family.[1] Initially identified for their role in sodium homeostasis, SIKs are now recognized as crucial regulators in a multitude of physiological processes.[2][3] They act as key signaling nodes, translating extracellular signals into transcriptional and post-transcriptional responses.[3]

The primary upstream activator of SIKs is the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the activation loop of SIKs, a step essential for their catalytic activity.[1][2] Once active, SIKs phosphorylate and regulate two main classes of transcriptional regulators: CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[4][5] By phosphorylating these targets, SIKs promote their association with 14-3-3 proteins, leading to their sequestration in the cytoplasm and thereby repressing the activity of transcription factors such as CREB and MEF2.[3][4] Inhibition of SIKs, therefore, leads to the dephosphorylation and nuclear translocation of CRTCs and Class IIa HDACs, activating specific gene expression programs.

This compound: Overview and Mechanism of Action

This compound is a potent, second-generation small molecule inhibitor designed for high-affinity binding to the ATP pocket of SIK family members.[6][7][8] By blocking the catalytic activity of SIK1, SIK2, and SIK3, this compound effectively disinhibits the transcriptional activity of CREB and other transcription factors. This leads to the modulation of gene expression pathways involved in various biological processes, including metabolism, inflammation, pigmentation, and neuronal activity.[4][9][10] Its demonstrated selectivity and in vitro and in vivo activity make it a valuable tool for investigating SIK biology and a potential starting point for therapeutic development.

Visualizing the SIK Signaling Pathway

The following diagram illustrates the canonical SIK signaling cascade and the point of intervention for this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through biochemical assays.

Potency Against SIK Isoforms

This compound demonstrates low nanomolar inhibitory concentrations (IC₅₀) against all three SIK family members, with the highest potency observed for SIK2.

| Target | IC₅₀ (nM) | Source(s) |

| SIK1 | 6.56 | [6][7][11][12] |

| SIK2 | 1.77 | [6][7][11][12] |

| SIK3 | 20.5 | [6][7][11][12] |

Kinase Selectivity Profile

To assess selectivity, this compound was screened against a panel of 468 kinases at a concentration of 1 µM.[10] While highly selective for SIKs, it does exhibit inhibitory activity against a small number of other kinases, primarily at low nanomolar concentrations.

| Off-Target Kinase | IC₅₀ (nM) | Source(s) |

| FRK | 1.1 | [11] |

| CSF1R | 9.66 | [11] |

| p38α | 10.1 | [11] |

| p38β | 9.64 | [11] |

| TNK2 | 10.5 | [11] |

| EphB1 | 16.4 | [11] |

| BRK | 24.1 | [11] |

| Src | 58.8 | [11] |

| PDGFRβ | 103 | [11] |

| NLK | 132 | [11] |

| KIT | 153 | [11] |

Experimental Protocols & Key Findings

This compound has been utilized in a variety of in vitro and in vivo experimental models to probe its biological function.

In Vitro Gene Expression Analysis

-

Objective: To determine the effect of this compound on the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[6]

-

Methodology:

-

Cell Lines: UACC62 and UACC257 human melanoma cells were cultured under standard conditions.[6]

-

Treatment: Cells were treated with a dose range of this compound (0-4 µM for UACC62; 0-16 µM for UACC257).[6]

-

Incubation: The treatment was carried out for a duration of 3 hours.[6]

-

Analysis: Total RNA was extracted, and the relative mRNA expression of MITF was quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR).[6]

-

-

Key Finding: this compound treatment resulted in a dose-dependent increase in MITF mRNA expression in both cell lines, confirming its ability to modulate the SIK-CRTC-CREB signaling axis.[6][7]

Ex Vivo Human Skin Pigmentation Assay

-

Objective: To assess the ability of this compound to induce melanin production in human skin.[10][11]

-

Methodology:

-

Treatment: A 37.5 mM solution of this compound in a vehicle (70% ethanol, 30% propylene glycol) was topically applied to the skin explants once daily for 8 days.[10]

-

Analysis: Visual changes in pigmentation were observed and documented. Fontana-Masson staining was used to confirm melanin deposition in the tissue.[10]

-

Key Finding: Topical application of this compound induced significant pigmentation in the human skin explants, demonstrating its potential as a UV-independent tanning agent.[10][11]

In Vivo Mouse Model of Epilepsy

-

Objective: To evaluate the anticonvulsant properties of this compound.[9][11]

-

Methodology:

-

Animal Model: A mouse model of epilepsy was induced using pentylenetetrazole (PTZ).[9][11]

-

Treatment: Mice were administered this compound at a dose of 20 mg/kg.[11]

-

Analysis: Seizure severity and activity were monitored and scored. Additionally, the expression of immediate early genes (IEGs) like c-fos in the hippocampus and prefrontal cortex was measured as an indicator of neuronal overactivity.[9]

-

-

Key Finding: this compound treatment significantly decreased seizure severity and blocked the PTZ-induced overexpression of IEGs, suggesting a neuroprotective role by modulating SIK1-dependent gene regulation in neurons.[9][11]

General Research Workflow

The following diagram outlines a typical workflow for the evaluation of a novel SIK inhibitor like this compound.

Conclusion

This compound is a highly potent and selective second-generation SIK inhibitor that serves as a critical research tool for dissecting the complex biology of the SIK signaling pathway. Its demonstrated activity across a range of in vitro, ex vivo, and in vivo models highlights the therapeutic potential of targeting SIKs in dermatology, neurology, and oncology.[10][11][13] This guide provides the foundational technical data and protocols to aid researchers and drug development professionals in leveraging this compound for future scientific discovery.

References

- 1. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 2. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.harvard.edu [scholar.harvard.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to YKL-06-061: A Potent Salt-Inducible Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with YKL-06-061, a second-generation inhibitor of Salt-Inducible Kinases (SIKs).

Chemical Structure and Properties

This compound is a potent and selective small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]amino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one[1] |

| Molecular Formula | C₃₀H₃₇N₇O₂[1] |

| Molecular Weight | 527.66 g/mol [2] |

| CAS Number | 2172617-15-9[1] |

| SMILES | O=C1N(C2CCC2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4OC)=NC=C3CN1C6=C(C)C=CC=C6C[2] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO (≥16.67 mg/mL), Ethanol (4 mg/mL), and Chloroform. Insoluble in water.[2][3][4] |

| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of all three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3).[5] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis.

The primary mechanism of action of this compound involves the inhibition of SIK-mediated phosphorylation of transcriptional co-activators, such as the CREB-regulated transcription coactivators (CRTCs). In the absence of SIK activity, dephosphorylated CRTCs translocate to the nucleus, where they bind to CREB and induce the expression of target genes. One such target is the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and pigmentation.[6]

Caption: Signaling pathway of this compound in melanogenesis.

In Vitro Potency and Selectivity

This compound demonstrates nanomolar potency against SIK isoforms. A kinase selectivity screen against 468 kinases revealed a high degree of selectivity, with a few notable off-target inhibitions.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| SIK1 | 6.56 |

| SIK2 | 1.77 |

| SIK3 | 20.5 |

| FRK | 1.1 |

| CSF1R | 9.66 |

| p38α | 10.1 |

| p38β | 9.64 |

| EphB1 | 16.4 |

| TNK2 | 10.5 |

| KIT | 153 |

| Src | 58.8 |

| BRK | 24.1 |

| PDGFRβ | 103 |

| NLK | 132 |

| (Data from Cayman Chemical)[5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Caption: General experimental workflow for this compound evaluation.

Biochemical SIK Inhibition Assay

This protocol is for determining the in vitro potency of this compound against purified SIK enzymes. A common method is a luminescence-based kinase assay that measures ADP production.[7]

Materials:

-

Purified recombinant SIK1, SIK2, or SIK3 enzyme

-

Kinase substrate (e.g., a peptide substrate)

-

ATP

-

This compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the SIK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

luminescence is measured using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based MITF mRNA Expression Assay

This protocol describes the measurement of MITF mRNA expression in melanoma cell lines following treatment with this compound.[8]

Materials:

-

Human melanoma cell lines (e.g., UACC62, UACC257)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) reagents and instrument

Procedure:

-

Seed the melanoma cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-16 µM) or DMSO (vehicle control) for a specified duration (e.g., 3 hours).

-

Lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for MITF and a housekeeping gene (for normalization).

-

Analyze the qPCR data to determine the relative fold change in MITF mRNA expression in this compound-treated cells compared to control cells.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This in vivo protocol is used to evaluate the anticonvulsant effects of this compound.

Animals:

-

Male C57BL/6J mice

Materials:

-

This compound

-

Pentylenetetrazole (PTZ)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Saline

Procedure:

-

Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 30 minutes), induce seizures by administering a sub-convulsive dose of PTZ (e.g., 45 mg/kg, i.p.).

-

Immediately after PTZ injection, observe the mice for seizure activity for a set period (e.g., 30 minutes).

-

Score the seizure severity using a standardized scale (e.g., the Racine scale).

-

Record the latency to the first seizure and the duration of seizures.

-

Compare the seizure scores, latencies, and durations between the this compound-treated group and the vehicle-treated group to assess the anticonvulsant efficacy.

Pharmacokinetic and Pharmacodynamic Properties

Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, and bioavailability, are not extensively published in the available literature. However, it is noted that this compound was designed as a second-generation SIK inhibitor with improved properties for skin penetration compared to its predecessors.[9] In vivo studies have demonstrated its efficacy when administered systemically in a mouse model of epilepsy, indicating sufficient bioavailability to exert a central nervous system effect.[10] Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

Summary and Future Directions

This compound is a valuable research tool for investigating the physiological and pathological roles of SIKs. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The compound has shown promise in diverse therapeutic areas, including dermatology (for promoting pigmentation) and neurology (for its anticonvulsant effects).

Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles to assess its potential for clinical development. Further elucidation of the downstream signaling pathways affected by this compound in different cellular contexts will also be crucial for understanding its full therapeutic potential and any potential off-target effects.

References

- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YKL-06-061 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-06-061 is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with demonstrated anti-tumor activity in preclinical studies.[1][2] These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of this compound on cancer cells in vitro, with a particular focus on pancreatic cancer. The provided methodologies for cell viability, apoptosis, and protein expression analysis, along with data presentation guidelines, will enable researchers to effectively investigate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the SIK family of kinases (SIK1, SIK2, and SIK3).[3][4][5] Inhibition of SIKs leads to the modulation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. In pancreatic cancer cells, this compound has been shown to induce G1/S phase cell cycle arrest by downregulating the expression of key cell cycle regulators including c-Myc, cyclin-dependent kinase 4 (CDK4), and cyclin D1.[1][2] Furthermore, this compound can inhibit cancer cell invasion and metastasis by upregulating SIK1 and E-cadherin, while downregulating vimentin and ZEB-1.[1][2]

Data Presentation

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the salt-inducible kinases.

| Kinase | IC50 (nM) |

| SIK1 | 6.56[3][4][5] |

| SIK2 | 1.77[3][4][5] |

| SIK3 | 20.5[3][4][5] |

Cell-Based Assay Data (Template)

The following tables are templates for researchers to populate with their own experimental data when evaluating this compound in specific cancer cell lines.

Table 1: Cell Viability (IC50) of this compound in Pancreatic Cancer Cell Lines

| Cell Line | This compound IC50 (µM) |

| PANC-1 | Insert experimental data |

| MiaPaCa-2 | Insert experimental data |

| Other | Insert experimental data |

Table 2: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Insert experimental data | Insert experimental data | Insert experimental data |

| This compound (X µM) | Insert experimental data | Insert experimental data | Insert experimental data |

| This compound (Y µM) | Insert experimental data | Insert experimental data | Insert experimental data |

Table 3: Induction of Apoptosis by this compound in MiaPaCa-2 Cells

| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Insert experimental data | Insert experimental data |

| This compound (X µM) | Insert experimental data | Insert experimental data |

| This compound (Y µM) | Insert experimental data | Insert experimental data |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well plates or larger culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (c-Myc, CDK4, Cyclin D1, SIK1, E-cadherin, Vimentin, ZEB-1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-